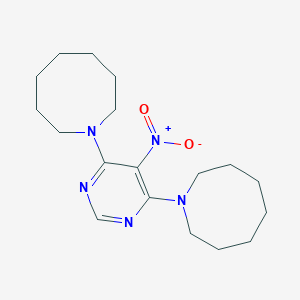

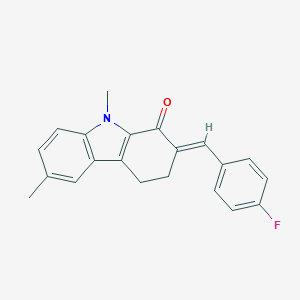

![molecular formula C22H19NO4S B421157 Ethyl 5-acetyl-4-phenyl-2-[(phenylcarbonyl)amino]thiophene-3-carboxylate CAS No. 331760-75-9](/img/structure/B421157.png)

Ethyl 5-acetyl-4-phenyl-2-[(phenylcarbonyl)amino]thiophene-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Thiophene and its derivatives are important heterocyclic compounds with a wide range of applications in medicinal chemistry . They are used as precursors for the preparation of various organic compounds . Thiophene derivatives are known for their varied biological and clinical applications .

Synthesis Analysis

Thiophene derivatives can be synthesized from enaminones via reactions with different nucleophiles and electrophiles . The structure of the synthesized compounds can be confirmed by techniques like FTIR, MS, and NMR .Molecular Structure Analysis

The molecular structure of thiophene derivatives can be elucidated from their spectral information . Enaminones, which are used in the synthesis of thiophene derivatives, have ambident nucleophilicity and electrophilicity .Chemical Reactions Analysis

Enaminones can be attacked by a given nucleophile at two sites, C-3 (the dialkylaminoethylene group) and C-1 (the carbonyl group), with the reactivity order C-3 > C-1. They can also be attacked by an electrophile at C-2, oxygen, and/or nitrogen sites with reactivity order C-2 > N > O .Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activities

Efficient Synthesis and Antimicrobial Activity : One study outlines an efficient synthesis process for new substituted spiro pyrazolethieno, pyrimidinethieno, and benzodiazepinethieno pyridazine derivatives, starting from related thiophene carboxylate compounds. These derivatives exhibit significant antimicrobial activity, including both antibacterial and antifungal properties (Faty, Hussein, & Youssef, 2010).

Antimicrobial and Antifungal Potency : Another research demonstrated the synthesis of Ethyl 5-acetyl-4-methyl-2-(phenylamino)thiophene-3-carboxylate derivatives, which were tested for in vitro antimicrobial activity. Some of these compounds showed potency exceeding that of standard drugs against specific pathogens, highlighting their potential as powerful antimicrobial agents (Mabkhot et al., 2015).

Chemical Transformations and Drug Design

Transformation to Pyridone and Pyridazinone Derivatives : Research into the ring transformation of 2-amino-thiophen-3-carboxylate esters led to the creation of novel pyridone and pyridazinone derivatives, showcasing the chemical versatility of thiophene carboxylates in synthesizing complex heterocyclic compounds (Gewald, Gruner, Hain, & Süptitz, 1988).

Anti-Proliferative Activity and Tumor Selectivity : A study on 5-alkyl-2-amino-3-methylcarboxylate thiophenes, structurally similar to the compound , revealed pronounced anti-proliferative activity against specific tumor cell types, suggesting their use in targeted cancer therapy (Thomas et al., 2017).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

ethyl 5-acetyl-2-benzamido-4-phenylthiophene-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19NO4S/c1-3-27-22(26)18-17(15-10-6-4-7-11-15)19(14(2)24)28-21(18)23-20(25)16-12-8-5-9-13-16/h4-13H,3H2,1-2H3,(H,23,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRKXBOVEHVOALI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=C1C2=CC=CC=C2)C(=O)C)NC(=O)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-acetyl-4-phenyl-2-[(phenylcarbonyl)amino]thiophene-3-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

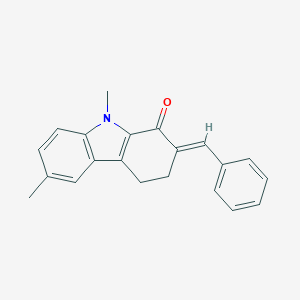

![4-Benzyl-1,4-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-9(16),10(15),11,13-tetraene-12-carbaldehyde](/img/structure/B421078.png)

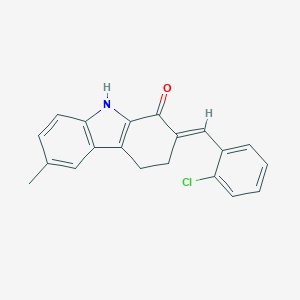

![(3-benzyl-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazol-8-yl)methyl methyl ether](/img/structure/B421079.png)

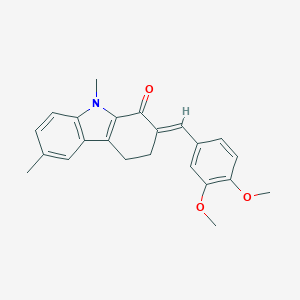

![7-cyclohexyl-1-phenyl-5,10-dihydro-4H-pyrazolo[3,4-a]carbazole](/img/structure/B421083.png)

![3-bromo-N-(2,5,6-trimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)propanamide](/img/structure/B421085.png)

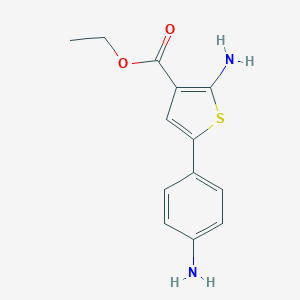

![ethyl 3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxylate](/img/structure/B421090.png)

![6-Amino-2,3-dimethyl-4-phenylthieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B421093.png)

![Trans-2-[(2-Nitrophenyl)sulfanyl]-5-Phenylcyclohexane-1,3-Dione](/img/structure/B421094.png)

![N-(10,11-Dihydro-dibenzo[b,f]azepin-5-yl)-3-methoxy-benzamide](/img/structure/B421095.png)